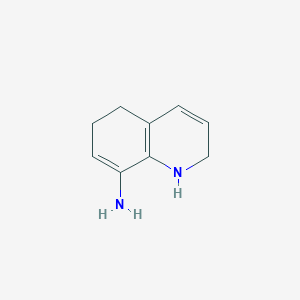
1,2,5,6-Tetrahydroquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5,6-Tetrahydroquinolin-8-amine (THQA) is a heterocyclic organic compound that has attracted significant attention from researchers due to its potential applications in various fields. THQA has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Mécanisme D'action
The mechanism of action of 1,2,5,6-Tetrahydroquinolin-8-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
1,2,5,6-Tetrahydroquinolin-8-amine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1,2,5,6-Tetrahydroquinolin-8-amine has been shown to have anti-viral activity against hepatitis B virus and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
1,2,5,6-Tetrahydroquinolin-8-amine has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. 1,2,5,6-Tetrahydroquinolin-8-amine has also been shown to have low toxicity and good stability. However, 1,2,5,6-Tetrahydroquinolin-8-amine has some limitations for lab experiments, including its limited solubility in water and its potential to form chelates with metal ions, which can interfere with some assays.
Orientations Futures
There are several future directions for research on 1,2,5,6-Tetrahydroquinolin-8-amine, including the synthesis of analogs with improved activity and selectivity, the investigation of the structure-activity relationships of 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs, and the elucidation of the mechanism of action of 1,2,5,6-Tetrahydroquinolin-8-amine. 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs also have potential applications in drug discovery, material science, and organic synthesis. Further research is needed to fully understand the potential of 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs.
Conclusion
In conclusion, 1,2,5,6-Tetrahydroquinolin-8-amine is a heterocyclic organic compound that has attracted significant attention from researchers due to its potential applications in various fields. 1,2,5,6-Tetrahydroquinolin-8-amine can be synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been investigated. 1,2,5,6-Tetrahydroquinolin-8-amine has several advantages for lab experiments, but also has some limitations. Future research on 1,2,5,6-Tetrahydroquinolin-8-amine and its analogs is needed to fully understand their potential applications.
Méthodes De Synthèse
1,2,5,6-Tetrahydroquinolin-8-amine can be synthesized through different methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Friedländer synthesis involves the condensation of an aromatic aldehyde with an amino acid or an amine in the presence of an acid catalyst. The Hantzsch synthesis involves the condensation of an aldehyde or ketone with an orthoester and an amine in the presence of an acid catalyst.
Applications De Recherche Scientifique
1,2,5,6-Tetrahydroquinolin-8-amine has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1,2,5,6-Tetrahydroquinolin-8-amine has been studied for its anti-cancer, anti-inflammatory, and anti-viral activities. 1,2,5,6-Tetrahydroquinolin-8-amine has also been investigated for its potential use as a ligand in metal-organic frameworks and as a building block in the synthesis of other heterocyclic compounds.
Propriétés
Numéro CAS |
136702-04-0 |
|---|---|
Nom du produit |
1,2,5,6-Tetrahydroquinolin-8-amine |
Formule moléculaire |
C9H12N2 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
1,2,5,6-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4-5,11H,1,3,6,10H2 |
Clé InChI |
VZGAVPPTIPKBMP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=C1)N)NCC=C2 |
SMILES canonique |
C1CC2=C(C(=C1)N)NCC=C2 |
Synonymes |
8-Quinolinamine,1,2,5,6-tetrahydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
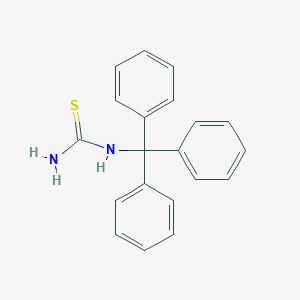
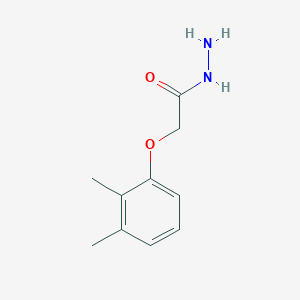
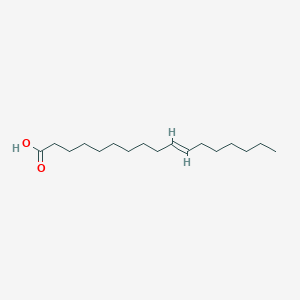


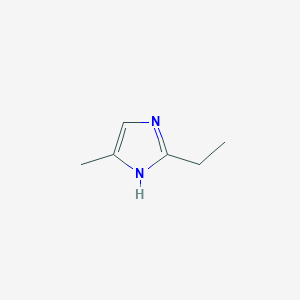
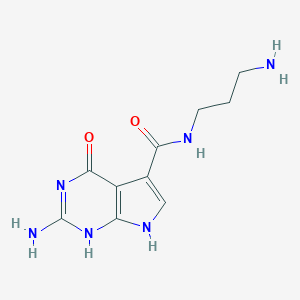
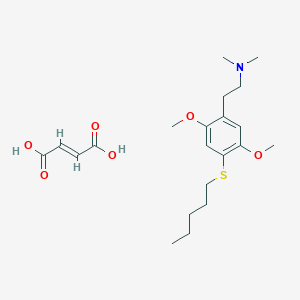
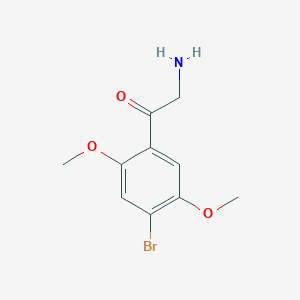


![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
